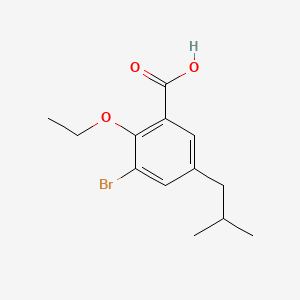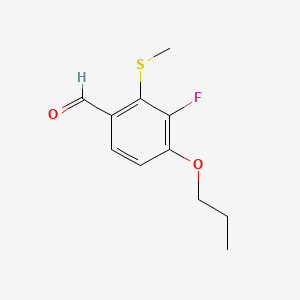![molecular formula C25H30N3O3P B14755208 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine CAS No. 1060-41-9](/img/structure/B14755208.png)
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is a complex organic compound that belongs to the class of tertiary phosphines. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, an oxygen atom, and three phenyl groups, two of which are substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine typically involves the reaction of chlorophosphines with Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach . This method allows for the formation of the desired phosphine compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups can be replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The methoxyphenyl groups can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide
- 2,3-bis(4-methoxyphenyl)-1-methyl-1H-indole
- 1,2-Bis[(3-methoxyphenyl)methyl]benzene
Uniqueness
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine is unique due to its specific arrangement of methoxyphenyl groups and the presence of a phosphorus atom bonded to both nitrogen and oxygen atoms. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
1060-41-9 |
|---|---|
Fórmula molecular |
C25H30N3O3P |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C25H30N3O3P/c1-30-24-13-9-21(10-14-24)19-27-17-6-18-28(20-22-11-15-25(31-2)16-12-22)32(27,29)26-23-7-4-3-5-8-23/h3-5,7-16H,6,17-20H2,1-2H3,(H,26,29) |
Clave InChI |
PEPKQXYBKIQSRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


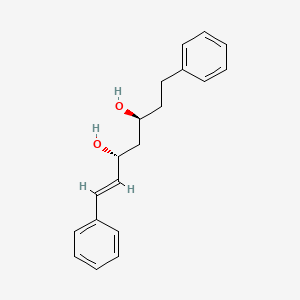

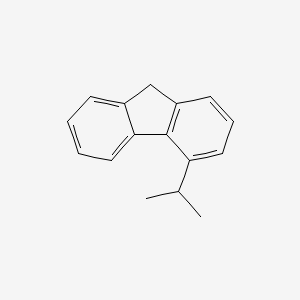
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
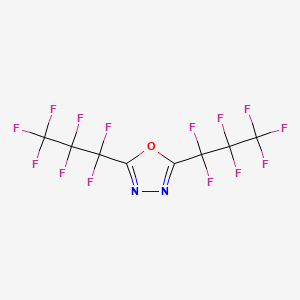
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
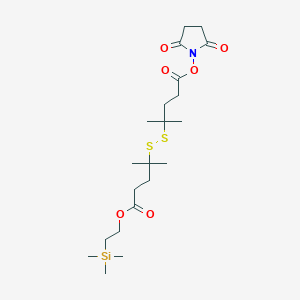
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)

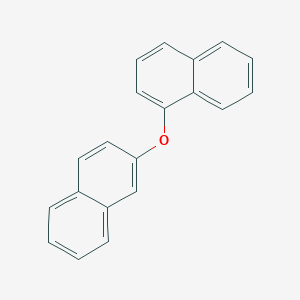
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
